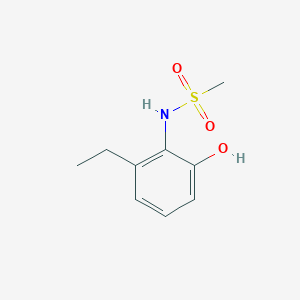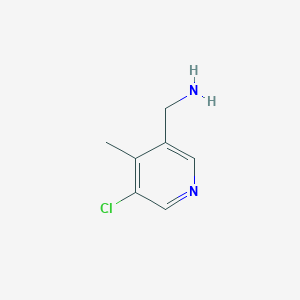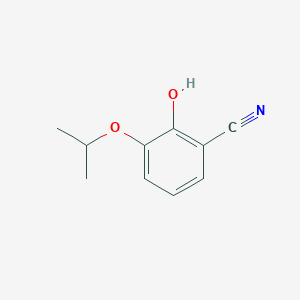
4-(Acetylamino)-6-methylpyridine-2-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Acetylamino)-6-methylpyridine-2-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides. These compounds are known for their reactivity and are often used as intermediates in the synthesis of various organic molecules. The presence of both acetylamino and sulfonyl chloride functional groups in this compound makes it a versatile reagent in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetylamino)-6-methylpyridine-2-sulfonyl chloride typically involves the following steps:
A common synthetic route involves the reaction of 4-amino-6-methylpyridine with acetic anhydride to form 4-(acetylamino)-6-methylpyridine. This intermediate is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentrations) can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Acetylamino)-6-methylpyridine-2-sulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Hydrolysis: The compound can be hydrolyzed to form the corresponding sulfonic acid.
Oxidation and Reduction: The acetylamino group can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an aprotic solvent such as dichloromethane or acetonitrile.
Hydrolysis: This reaction can be performed using water or aqueous bases such as sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products
Sulfonamide Derivatives: Formed from nucleophilic substitution reactions.
Sulfonic Acid: Formed from hydrolysis reactions.
Various Oxidized or Reduced Products: Depending on the specific conditions used.
Wissenschaftliche Forschungsanwendungen
4-(Acetylamino)-6-methylpyridine-2-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(Acetylamino)-6-methylpyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is exploited in various synthetic applications to modify or create new molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Acetylamino)benzenesulfonyl chloride: Similar structure but with a benzene ring instead of a pyridine ring.
4-Acetamidopyridine: Lacks the sulfonyl chloride group.
6-Methylpyridine-2-sulfonyl chloride: Lacks the acetylamino group.
Uniqueness
4-(Acetylamino)-6-methylpyridine-2-sulfonyl chloride is unique due to the presence of both acetylamino and sulfonyl chloride functional groups on a pyridine ring. This combination of functional groups provides a unique reactivity profile, making it a valuable reagent in organic synthesis.
Eigenschaften
Molekularformel |
C8H9ClN2O3S |
|---|---|
Molekulargewicht |
248.69 g/mol |
IUPAC-Name |
4-acetamido-6-methylpyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C8H9ClN2O3S/c1-5-3-7(11-6(2)12)4-8(10-5)15(9,13)14/h3-4H,1-2H3,(H,10,11,12) |
InChI-Schlüssel |
NJZCEOYDKLDYKY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=N1)S(=O)(=O)Cl)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


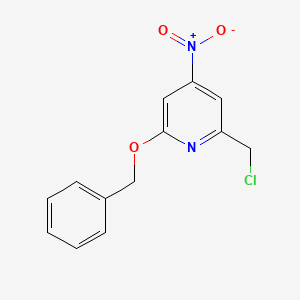

![3-Bromo-4,6-dihydrofuro[3,4-D]isoxazole](/img/structure/B14850773.png)
![3-Bromo-7,8-dihydro-imidazo[1,5-A]pyrazin-6-one](/img/structure/B14850776.png)
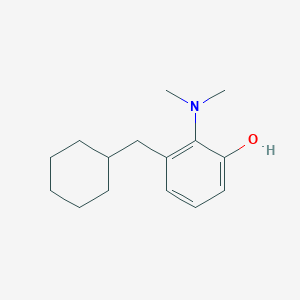
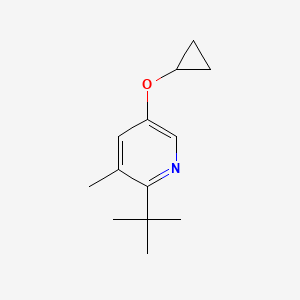

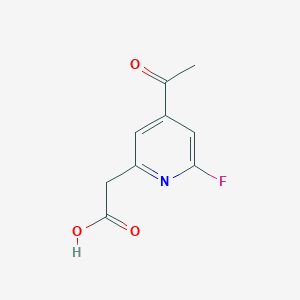
![Tert-butyl [6-(acetylamino)-4-formylpyridin-2-YL]methylcarbamate](/img/structure/B14850804.png)
